Leuprorelin is a synthetic gonadotropin-releasing hormone (GnRH) receptor agonist. It is a long-acting agent that, after an initial increase in sex hormone levels, decreases the level of circulating gonadotropins and sex hormones. Formulations containing leuprorelin have been used in the treatment of hormone-dependent prostate and breast cancers, endometriosis, and precocious puberty. Leuprolide Acetate is the acetate salt of a synthetic nonapeptide analogue of gonadotropin-releasing hormone. Leuprolide binds to and activates gonadotropin-releasing hormone (GnRH) receptors. Continuous, prolonged administration of leuprolide in males results in pituitary GnRH receptor desensitization and inhibition of pituitary secretion of follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. This agent reduces testosterone production to castration levels and may inhibit androgen receptor-positive tumor progression. Leuprolide acetate is an acetate salt obtained by combining the nonapeptide leuprolide with acetic acid. A long lasting GnRH analog, LH-Rh agonist. It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone, and is used as a subcutaneous hydrogel implant for the treatment of prostate cancer and for the suppression of gonadal sex hormone production in children with central precocious puberty. It has a role as an antineoplastic agent and a gonadotropin releasing hormone agonist. It contains a leuprolide. Leuprolide is a parenterally administered, gonadotropin releasing hormone (GnRH) agonist which causes an inhibition of estrogen and androgen production and is used predominantly to treat advanced prostate cancer. Leuprolide has been associated with a modest rate of serum enzyme elevations during therapy, but has not been convincingly linked to instances of clinically apparent acute liver injury.
Synthesis Analysis
Solid-phase peptide synthesis is the primary method used to produce Leuprolide acetate. This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. The process requires careful optimization of coupling reagents, protecting groups, and cleavage conditions to ensure high yield and purity of the final product. []
Molecular Structure Analysis
Leuprolide acetate is a nonapeptide with the amino acid sequence: Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. [] The D-Leucine at position 6 distinguishes Leuprolide acetate from native GnRH, contributing to its increased stability and potency. []
Physical and Chemical Properties Analysis
Leuprolide acetate is a white to off-white powder, soluble in water. [] Its molecular formula is C59H84N16O12•(CH3COOH) and has a molecular weight of 1209.4 g/mol. [] Its pharmacological effects are primarily determined by its binding affinity to GnRH receptors. []
Applications
Reproductive Physiology: Investigating the role of gonadotropins in follicular development, ovulation, and spermatogenesis. [, ]
Endocrine Disorders: Studying the impact of hormonal imbalances on various physiological processes. []
Animal Models: Inducing a hypogonadal state in animal models to study the effects of hormone deficiency on various organ systems, including the brain and bone. [, ]
Drug Delivery: Developing controlled-release formulations of Leuprolide acetate for long-term hormone suppression. [, ]
Cancer Research: Investigating the role of sex steroids in the development and progression of hormone-sensitive cancers, such as prostate cancer. []
Immunology: Evaluating the impact of sex steroids on immune function and responses. []
Future Directions
Alternative Applications: Exploring the potential use of Leuprolide acetate in treating other conditions, such as polycystic ovary syndrome, uterine fibroids, and precocious puberty. []
Related Compounds
Nafarelin
Compound Description: Nafarelin is a gonadotropin-releasing hormone (GnRH) agonist, similar to leuprolide acetate. Like leuprolide acetate, it is used in the treatment of endometriosis and other conditions by suppressing the pituitary-gonadal axis. []
Triptorelin
Compound Description: Triptorelin is another GnRH agonist used in the treatment of hormone-sensitive conditions like prostate cancer, endometriosis, and precocious puberty. [] It works by binding to GnRH receptors in the pituitary gland, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but eventually leading to their downregulation and suppression of sex hormone production.
Goserelin Acetate
Relevance: Both goserelin acetate and leuprolide acetate are GnRH agonists, demonstrating comparable effectiveness and safety in treating endometriosis. One study found no statistically significant difference between the two drugs in terms of efficacy, recurrence rate, pregnancy rate, and adverse reactions. This suggests that both drugs are viable options for endometriosis treatment, with the choice often depending on factors like cost and patient preference. []
Leuprorelin
Compound Description: Leuprorelin is essentially the same compound as leuprolide, but the term "leuprorelin" is more commonly used outside the United States. They are both synthetic GnRH agonists with identical mechanisms of action and clinical applications. []
Relevance: Leuprorelin and leuprolide acetate are the same compound, with the former term being prevalent outside the US. They share the same chemical structure, mechanism of action, and clinical applications. Any research or clinical findings using the term "leuprorelin" are directly applicable to leuprolide acetate. []
Human Chorionic Gonadotropin (hCG)
Compound Description: Human chorionic gonadotropin (hCG) is a hormone naturally produced during pregnancy, but it can also be used clinically to induce ovulation in women undergoing fertility treatment. It acts similarly to LH, triggering the release of a mature egg from the ovary. [, ]
Relevance: While hCG is not structurally related to leuprolide acetate, it is relevant in the context of assisted reproductive technologies. Leuprolide acetate can be used to prevent premature ovulation before egg retrieval, while hCG is administered to trigger final egg maturation and release. Some studies compare the efficacy of using leuprolide acetate versus hCG for triggering oocyte release in women undergoing controlled ovarian stimulation, finding differences in the rate of luteinized unruptured follicle syndrome and potential implications for pregnancy rates. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Leuprorelin, also known as leuprolide or lupron, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Leuprorelin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, leuprorelin is primarily located in the membrane (predicted from logP). Leuprolide is a synthetic nonapeptide analogue of gonadotropin-releasing hormone. Leuprolide binds to and activates gonadotropin-releasing hormone (GnRH) receptors. Continuous, prolonged administration of leuprolide in males results in pituitary GnRH receptor desensitization and inhibition of pituitary secretion of follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. This agent reduces testosterone production to castration levels and may inhibit androgen receptor-positive tumor progression. Leuprolide is a parenterally administered, gonadotropin releasing hormone (GnRH) agonist which causes an inhibition of estrogen and androgen production and is used predominantly to treat advanced prostate cancer. Leuprolide has been associated with a modest rate of serum enzyme elevations during therapy, but has not been convincingly linked to instances of clinically apparent acute liver injury.
Taspoglutide is a pharmaceutical drug, a glucagon-like peptide-1 agonist (GLP-1 agonist), under investigation for treatment of type 2 diabetes being codeveloped by Ipsen and Roche.
Selepressin (INN), also known as [Phe(2),Ile(3), Hgn(4),Orn(iPr)(8)]vasopressin) is a potent, highly selective, short-acting peptide full agonist of the vasopressin 1A receptor and analog of vasopressin which is under development by Ferring Pharmaceuticals for the treatment of vasodilatory hypotension in septic shock.
Sinapultide (also known as KL4 peptide) is a synthetic protein used to mimic human lung surfactant protein B. This protein has a weight of 2469.40. Sinapultide is a 21-residue peptide made up of lysine (K) and leucine (L) residues with the sequence KLLLLKLLLLKLLLLKLLLLK (KL4), in aqueous dispersion with the phospholipids DPPC (dipalmitoylphosphatidylcholine), POPG (palmitoyloleoyl-phosphatidylglycerol), and palmitic acid, to create the drug [lucinactant]. The product was originally developed by the Scripps Research Institute, then licensed to Windtree Therapeutics. Windtree Therapeutics plans a phase III trial for Respiratory distress syndrome in 2018. Respiratory distress syndrome (RDS) is a major cause of mortality and morbidity in preterm infants. Surfactant replacement therapy has been commonly used to prevent and treat RDS in these newborns and is now a standard of care. First-generation synthetic surfactants that were previously used, such as Exosurf did not contain any surfactant protein. This large disadvantage was overcome with animal-derived surfactant products which contain specific proteins but are limited, but must be derived from animal sources. This has led to the development of newer synthetic surfactants such as lucinactant (Surfaxin), which contains sinapultide. Phase 3 clinical trials with Surfaxin show promising results with similar efficacy as animal-derived surfactants while avoiding the use of animal-origin products. Windtree is currently developing aerosolized KL4 surfactant to treat RDS in premature infants, and thereafter, to potentially address a range of indications in neonatal, pediatric and adult critical care patient populations.
Glatiramer (acetate) is a mixture of synthetic polypeptides composed of four amino acids found in myelin basic protein (MBP): L-Alanine, L-glutamic acid, L-lysine, and L-tyrosine. It prevents MBP from binding to MHC class II molecules in the periphery and induces the production of immunomodulatory molecules considered to be anti-inflammatory. It also increases proliferation of oligodendrocyte and neuronal precursor cells in the central nervous system of mice. Formulations containing glatiramer (acetate) are used to treat patients with multiple sclerosis, particularly the relapsing-remitting type. Glatiramer acetate is a random basic synthetic copolymer of L-alanine, L-lysine, l-glutamic acid and L-tyrosine in a molar ratio of 6:1.9:4.7:1. Glatiramer acetate is an immunomodulator used in treatment of multiple sclerosis. A representative lot had an average molecular weight of 4600 amu. Glatiramer acetate is a mixture of synthetic polypeptides that has unique antiinflammatory and immunomodulatory activities and that is used to treat relapsing-remitting multiple sclerosis. Glatiramer therapy is associated with a low rate of transient serum enzyme elevations during therapy and has been linked to rare instances of clinically apparent liver injury with jaundice. A random polymer of L-ALANINE, L-GLUTAMIC ACID, L-LYSINE, and L-TYROSINE that structurally resembles MYELIN BASIC PROTEIN. It is used in the treatment of RELAPSING-REMITTING MULTIPLE SCLEROSIS.
Icatibant, also known as hoe 140 or hoechst-140, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Icatibant is considered to be a practically insoluble (in water) and relatively neutral molecule. Icatibant has been detected in multiple biofluids, such as urine and blood. Within the cell, icatibant is primarily located in the cytoplasm and membrane (predicted from logP).
Peginesatide is a synthetic peptide attached to polyethylene glycol for the treatment of anemia. The polyethylene glycol moiety helps make the drug less immunogenic and prolongs its plasma half-life. Chemically, peginesatide is designed to mimic the pharmacological activity of erythropoietin, but is not a replica of the structure itself. Peginesatide consists of two 21-amino acid chains that are covalently bonded by a linker derived from iminodiacetic acid and β-alanine.
HAE is caused by a mutation of the C1-inhibitor gene. Defective or missing C1-inhibitor permits activation of kallikrein, a protease that is responsible for liberating bradykinin from its precursor kininogen. An excess of bradykinin leads to fluid leakage from blood vessels, causing swelling of tissues typical of HAE.Ecallantide suppresses this pathogenetic mechanism by selectively and reversibly inhibiting the activity of plasma kallikrein.